L-Thioproline

Descripción

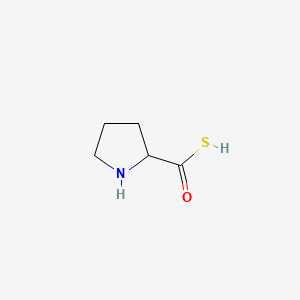

Structure

3D Structure

Propiedades

IUPAC Name |

(4R)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLNHFMRPBPULJ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046536 | |

| Record name | L-Thioproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34592-47-7, 2756-91-4, 45521-09-3 | |

| Record name | L-Thioproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34592-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioproline, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034592477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-thioproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Thioproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIMONACIC, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL096K0KXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thioproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Thioproline: A Comprehensive Physicochemical and Biological Overview

For Researchers, Scientists, and Drug Development Professionals

L-Thioproline, a sulfur-containing analog of the amino acid proline, is a molecule of significant interest in various scientific disciplines, including drug development, biochemistry, and cellular biology. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its key biological signaling pathways.

Core Physicochemical Properties

This compound, also known as (4R)-1,3-thiazolidine-4-carboxylic acid, is a heterocyclic compound with the molecular formula C₄H₇NO₂S.[1] Its structure features a five-membered thiazolidine ring, which imparts unique chemical and biological characteristics. A summary of its key physicochemical properties is presented in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₂S | [1] |

| Molecular Weight | 133.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 195-200 °C | [2] |

| pKa (Secondary Amine) | 6.24 | |

| Specific Rotation [α]D²⁰ | -141° (c=1, H₂O) |

| Solvent | Solubility ( g/100 mL) at 25°C | Reference |

| Water | 15.8 | |

| Methanol | 0.85 | |

| Ethanol | 0.38 | |

| Acetone | 0.21 | |

| Acetonitrile | 0.08 |

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

This compound is synthesized via a condensation reaction between L-cysteine and formaldehyde.

Materials:

-

L-cysteine hydrochloride monohydrate

-

Formaldehyde solution (37% w/v)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve L-cysteine hydrochloride monohydrate in deionized water.

-

Adjust the pH of the solution to approximately 8.0 with a solution of NaOH.

-

Slowly add a stoichiometric amount of formaldehyde solution to the L-cysteine solution while maintaining the pH at 8.0 with the addition of NaOH.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Acidify the solution to pH 1.0 with HCl to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a hot water/ethanol mixture.

-

Wash the purified crystals with diethyl ether and dry under vacuum.

Determination of Melting Point

The melting point of this compound is determined using the capillary melting point method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Finely powder a small amount of dry this compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

Determination of Solubility (Static Gravimetric Method)

The solubility of this compound in various solvents is determined using the static gravimetric method.

Apparatus:

-

Thermostatically controlled water bath with shaker

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Drying oven

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibrate the vials in a thermostatically controlled water bath shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a 0.45 µm filter.

-

Dispense the filtered solution into a pre-weighed container.

-

Determine the weight of the solution.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound until a constant weight of the solid residue is obtained.

-

Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent.

Determination of Specific Rotation

The specific rotation of this compound is measured using a polarimeter.

Apparatus:

-

Polarimeter with a sodium D-line lamp (589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh a known mass of this compound and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of known concentration (e.g., 1 g/100 mL).

-

Calibrate the polarimeter with the solvent (deionized water) to obtain a zero reading.

-

Rinse and fill the polarimeter cell with the this compound solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed optical rotation (α).

-

Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Biological Signaling Pathways and Experimental Workflows

This compound exhibits several important biological activities, primarily related to its antioxidant properties and its influence on cell cycle progression.

Antioxidant Activity via Sacrificial Oxidation

This compound has been shown to protect cells from oxidative stress. This protective effect is attributed to its ability to act as a sacrificial antioxidant. Reactive oxygen species (ROS) can oxidize the sulfur atom in the thiazolidine ring of this compound, thereby neutralizing the ROS and preventing them from damaging cellular components like DNA, proteins, and lipids.

Caption: Sacrificial oxidation of this compound by ROS.

Metabolic Conversion to L-Cysteine by PYCR Enzymes

This compound can be metabolized in the body by Pyrroline-5-Carboxylate Reductase (PYCR) enzymes, specifically PYCR1 and PYCR2. These enzymes catalyze the NAD(P)⁺-dependent oxidation of this compound to produce L-cysteine. This metabolic pathway not only serves as a detoxification route for this compound but also provides a source of the crucial amino acid L-cysteine, which is a precursor for the synthesis of the major intracellular antioxidant, glutathione.

Caption: Metabolic conversion of this compound to L-Cysteine.

Inhibition of G1/S Phase Transition in the Cell Cycle

This compound has been observed to affect the proliferation of certain cancer cells, such as HeLa cells, by inhibiting the transition from the G1 to the S phase of the cell cycle. This effect is associated with a reduction in DNA synthesis. The proposed mechanism involves the inhibition of Na⁺ uptake at the beginning of the G1 phase and a delay and elevation of the S-specific cyclic AMP (cAMP) peak.

Caption: this compound's inhibition of the G1/S cell cycle transition.

Experimental Workflow for Assessing Biological Activity

A general experimental workflow to investigate the biological effects of this compound on a specific cell line is outlined below.

Caption: General workflow for studying this compound's bioactivity.

References

The Biological Role of L-Thioproline: A Technical Whitepaper for Researchers

November 2025

Abstract

L-Thioproline, a sulfur-containing analog of the amino acid proline, is an endogenous metabolite with a multifaceted role in cellular physiology. This technical guide provides an in-depth analysis of the biological functions of this compound, with a particular focus on its role as a potent antioxidant and a modulator of cellular processes relevant to drug development. Drawing upon a comprehensive review of the scientific literature, this document details the metabolic pathways, antioxidant mechanisms, and therapeutic potential of this compound. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex biological activities of this intriguing metabolite. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of this compound.

Introduction

This compound, also known as (R)-Thiazolidine-4-carboxylic acid, is a naturally occurring metabolite found across various biological kingdoms, from bacteria to mammals.[1][2] It is formed from the condensation of L-cysteine and formaldehyde. While structurally similar to proline, the presence of a sulfur atom in the thiazolidine ring confers unique biochemical properties upon this compound, distinguishing it from its amino acid counterpart.

Historically, this compound has been investigated for its protective effects against cellular damage induced by oxidative stress and its ability to detoxify harmful aldehydes. More recent research has elucidated its role as a prodrug of L-cysteine, a critical precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[3] This function is central to many of its biological activities, including its antioxidant, anti-aging, and potential anti-cancer properties. This guide will explore the core biological roles of this compound, presenting the current scientific understanding of its mechanisms of action and providing practical information for researchers in the field.

Metabolic Pathways of this compound

The primary metabolic fate of this compound in mammals is its conversion to L-cysteine. This biotransformation is a key aspect of its biological activity, as it replenishes the intracellular pool of cysteine, which is often the rate-limiting amino acid for glutathione synthesis.

Enzymatic Conversion to L-Cysteine

The conversion of this compound to L-cysteine is catalyzed by the enzyme pyrroline-5-carboxylate reductase (PYCR) . Human cells express two major isoforms of this enzyme, PYCR1 and PYCR2, both of which can utilize this compound as a substrate. The reaction involves the NAD(P)+-dependent oxidation of this compound.

dot

Caption: Metabolic conversion of this compound to L-Cysteine and Glutathione.

Quantitative Analysis of PYCR-Mediated Metabolism

Kinetic studies have demonstrated the efficiency of PYCR enzymes in metabolizing this compound. PYCR2 exhibits a significantly higher catalytic efficiency for this compound compared to PYCR1. The kinetic parameters for this reaction are summarized in the table below.

| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Reference |

| PYCR1 | This compound | 0.033 | 2.4 | 13.7 | |

| PYCR2 | This compound | 0.23 | 1.7 | 136 | |

| PYCR1 | L-Proline | - | - | Competitive Inhibitor (Ki = 15.7 mM) |

Table 1: Kinetic Parameters of Human PYCR Isozymes with this compound.

The Antioxidant Role of this compound

The antioxidant properties of this compound are a cornerstone of its biological significance. These effects are mediated through both direct and indirect mechanisms.

Indirect Antioxidant Activity via Glutathione Synthesis

The primary mechanism by which this compound exerts its antioxidant effects is by serving as a precursor for glutathione (GSH) synthesis. GSH is a tripeptide that plays a central role in cellular defense against reactive oxygen species (ROS) and reactive nitrogen species (RNS). By increasing the intracellular availability of L-cysteine, this compound promotes the synthesis of GSH, thereby enhancing the cell's antioxidant capacity.

Direct Scavenging of Reactive Species

In addition to its role in GSH synthesis, this compound can directly scavenge certain reactive species. It has been shown to be an effective scavenger of nitrites and N-nitroso compounds, which are potent carcinogens. This direct scavenging activity contributes to its potential anti-cancer effects.

Modulation of the Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of a wide array of antioxidant and detoxification enzymes. While direct activation of Nrf2 by this compound has not been definitively demonstrated, its role as a cysteine prodrug indirectly influences this pathway. The availability of cysteine is crucial for maintaining the cellular redox state, which in turn modulates the activity of Keap1, the primary sensor of oxidative stress. By ensuring a steady supply of cysteine for GSH synthesis, this compound helps maintain a reduced intracellular environment, which is essential for proper Keap1-Nrf2 signaling.

dot

Caption: this compound's indirect modulation of the Keap1-Nrf2 pathway.

Therapeutic Potential and Applications

The unique biochemical properties of this compound have led to its investigation in various therapeutic contexts, including cancer, neurodegenerative diseases, and aging.

Anti-Cancer Activity

This compound has demonstrated potential anti-cancer effects through multiple mechanisms. Its ability to scavenge carcinogenic N-nitroso compounds is a key aspect of its chemopreventive activity. Additionally, studies have shown that this compound can inhibit the growth of certain cancer cells. For instance, it has been reported to reduce DNA synthesis in HeLa cells by approximately 50% by acting at the G1-S boundary of the cell cycle.

| Cell Line | Effect | Concentration | Reference |

| HeLa | ~50% reduction in DNA synthesis | Not specified | |

| Remnant Stomach (in vivo, rats) | 5.6% adenocarcinoma incidence vs. 76.2% in control | 0.5% in diet | |

| Fibrosarcoma (in vivo, mice) | Reduced tumor incidence to 60% of control | Not specified |

Table 2: Anti-cancer Effects of this compound.

Neuroprotective and Anti-Aging Effects

The antioxidant properties of this compound make it a promising candidate for combating age-related neurodegenerative diseases, which are often associated with increased oxidative stress. In a study with mice, dietary supplementation with this compound led to a significant increase in lifespan and improved neurological function.

| Parameter | Effect | Dosage | Reference |

| Median Lifespan (mice) | 23-29% increase | 2.0 g/kg of food | |

| Maximal Lifespan (mice) | 23-29% increase | 2.0 g/kg of food | |

| Age-dependent Oxidative Damage (brain and liver mitochondria) | 58-70% decrease | 2.0 g/kg of food | |

| Brain Mitochondrial Enzyme Activities (NADH-dehydrogenase, cytochrome c oxidase, mtNOS) | 51-74% prevention of age-associated decrease | 2.0 g/kg of food |

Table 3: Neuroprotective and Anti-Aging Effects of this compound in Mice.

Immunomodulatory Effects

This compound has also been shown to modulate the immune system. In aged mice, dietary supplementation with thioproline stimulated various phagocytic functions of peritoneal macrophages, including adherence, chemotaxis, and phagocytosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this whitepaper.

PYCR Enzyme Activity Assay

This protocol is adapted from the methods described by Patel et al. (2021).

Objective: To determine the kinetic parameters of PYCR enzymes with this compound as a substrate.

Materials:

-

Purified human PYCR1 and PYCR2 enzymes

-

This compound

-

NADP+ or NAD+

-

Tris-HCl buffer (0.1 M, pH 7.5)

-

Brij-35 (0.01%)

-

EDTA (1 mM)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing 0.1 M Tris-HCl (pH 7.5), 0.01% Brij-35, 1 mM EDTA, and 1 mM NAD(P)+.

-

Add varying concentrations of this compound (e.g., 0-25 mM) to the reaction mixture.

-

Initiate the reaction by adding a known concentration of purified PYCR enzyme (e.g., 0.6 µM).

-

Monitor the increase in absorbance at 340 nm at 37°C, which corresponds to the formation of NAD(P)H.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curve.

-

Determine the kinetic parameters (kcat and KM) by fitting the initial velocity data to the Michaelis-Menten equation.

dot

Caption: Workflow for the PYCR enzyme activity assay.

Cell Cycle Analysis by Flow Cytometry

This is a general protocol for analyzing the effect of this compound on the cell cycle of a cancer cell line, such as HeLa cells.

Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

HeLa cells

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture HeLa cells to the desired confluency.

-

Treat the cells with the desired concentration of this compound for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

References

L-Thioproline CAS number and chemical identifiers

An In-Depth Technical Guide to L-Thioproline

This compound, also known as (4R)-1,3-thiazolidine-4-carboxylic acid, is a sulfur-containing analog of the amino acid L-proline.[1] It is a naturally occurring metabolite found in a variety of organisms, from bacteria and plants to mammals.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, physicochemical properties, biological roles, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Identifiers

Precise identification of chemical compounds is critical in research and development. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 34592-47-7[2][3][4] |

| PubChem CID | 93176 |

| InChI | InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 |

| InChIKey | DZLNHFMRPBPULJ-VKHMYHEASA-N |

| SMILES | C1--INVALID-LINK--C(=O)O |

| IUPAC Name | (4R)-1,3-thiazolidine-4-carboxylic acid |

| UNII | KL096K0KXL |

| ChEBI | CHEBI:45171 |

| DrugBank Accession | DB02846 |

Synonyms

This compound is known by several synonyms in the literature and chemical databases.

| Synonym |

| (R)-(-)-4-Thiazolidinecarboxylic acid |

| (R)-Thiazolidine-4-carboxylic acid |

| L-Thiaproline |

| 4-Thiaproline |

| gamma-Thioproline |

| (4R)-1,3-thiazolidine-4-carboxylic acid |

| H-Thz-OH |

| Timonacic, (R)- |

Physicochemical Properties

The fundamental physicochemical properties of this compound are detailed below.

| Property | Value |

| Molecular Formula | C4H7NO2S |

| Molecular Weight | 133.17 g/mol |

Biological Significance and Therapeutic Potential

This compound plays a multifaceted role in biological systems, primarily recognized for its antioxidant properties and its function as a precursor to L-cysteine. It is thought to be formed from the non-enzymatic condensation of L-cysteine and formaldehyde.

Antioxidant and Geroprotective Role: this compound functions as a geroprotector and an antioxidant. It is generated in cells exposed to oxidants and provides a protective effect through sacrificial oxidation and by trapping nitrile ions. This antioxidant capability is central to its ability to protect cells from abiotic stress.

Metabolism to L-Cysteine: The oxidation of this compound leads to the formation of L-cysteine in various organisms. This conversion is significant because L-cysteine is a crucial amino acid for the synthesis of glutathione, a major endogenous antioxidant. The delivery of L-cysteine via this compound is considered more efficient as the sulfur atom is protected within the ring structure, minimizing unwanted reactions and improving cellular uptake.

Enzymatic Interactions: Human pyrroline-5-carboxylate reductase (PYCR) enzymes, specifically PYCR1 and PYCR2, are involved in the metabolism of this compound. These enzymes catalyze the NAD(P)+-dependent oxidation of this compound, which is a key step in its conversion to L-cysteine. L-proline can act as a competitive inhibitor of PYCR1 with respect to this compound, indicating that this compound occupies the L-proline binding site.

Cell Cycle Inhibition: Studies have shown that this compound can reduce DNA synthesis in HeLa cells by approximately 50% when introduced at the beginning of the G1 phase of the cell cycle. This suggests a potential role in decreasing tumor cell growth by acting at the G1-S boundary.

The diagram below illustrates the metabolic conversion of this compound to L-Cysteine, a critical pathway for its biological activity.

The antioxidant properties of this compound are crucial for mitigating cellular damage from reactive oxygen species (ROS), which can influence various signaling pathways.

Experimental Protocols

The following section details a representative experimental methodology for studying the kinetics of human pyrroline-5-carboxylate reductase (PYCR) in this compound metabolism, as adapted from published research.

Kinetic Analysis of PYCR Isozymes with this compound

Objective: To characterize the dehydrogenase activity of human PYCR isozymes (PYCR1 and PYCR2) with this compound using NAD(P)+ as the hydride acceptor.

Materials and Reagents:

-

MilliQ-Ultra purified water

-

This compound (L-T4C)

-

Purified human PYCR1 and PYCR2 enzymes

-

NADP+ and NAD+

-

Reaction Buffer (e.g., Tris-HCl, pH 7.5)

Methodology:

-

Enzyme Preparation:

-

Express and purify human PYCR1 and PYCR2 according to established protocols.

-

Conduct experiments with at least two independent enzyme preparations for reproducibility.

-

-

Dehydrogenase Activity Assay:

-

Monitor the formation of NADPH or NADH spectrophotometrically by measuring the increase in absorbance at 340 nm.

-

Perform assays at a controlled temperature (e.g., 25°C) in a suitable reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

The reaction mixture should contain the PYCR enzyme, a fixed concentration of NAD(P)+, and varying concentrations of the this compound substrate.

-

Initiate the reaction by adding the enzyme to the mixture.

-

-

Data Analysis:

-

Determine the initial rates of the reaction from the linear portion of the progress curves.

-

Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

-

Calculate the catalytic efficiency (kcat/Km).

-

-

Inhibition Studies (Optional):

-

To determine if L-proline inhibits the reaction, perform the assay with a fixed concentration of this compound and varying concentrations of L-proline.

-

Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).

-

The workflow for this experimental protocol can be visualized as follows:

References

- 1. Kinetics of human pyrroline-5-carboxylate reductase in this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C4H7NO2S | CID 93176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thioproline - Wikipedia [en.wikipedia.org]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

The In Vivo Formation of L-Thioproline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Thioproline, or (4R)-thiazolidine-4-carboxylic acid, is a naturally occurring sulfur-containing amino acid analog. Its in vivo formation is primarily a non-enzymatic process resulting from the condensation of L-cysteine and endogenous formaldehyde. This reaction is significant in the context of formaldehyde detoxification and cellular protection against oxidative stress. This compound also serves as a prodrug for L-cysteine, releasing this critical amino acid upon its metabolic breakdown. This technical guide provides an in-depth overview of the mechanism of this compound formation in vivo, its subsequent metabolism, and its role in cellular signaling, particularly in the context of the Nrf2 antioxidant response pathway. Detailed experimental protocols for the study of this compound and quantitative data from relevant literature are presented to facilitate further research in this area.

The Core Mechanism: Non-Enzymatic Condensation

The primary route of this compound formation in biological systems is a spontaneous, non-enzymatic condensation reaction between L-cysteine and formaldehyde[1][2]. This reaction is a critical component of the cellular defense against the toxic effects of formaldehyde, a reactive aldehyde that can be generated endogenously through various metabolic processes, including amino acid metabolism and histone demethylation[3].

The formation of this compound proceeds via a nucleophilic attack of the thiol group of L-cysteine on the carbonyl carbon of formaldehyde, followed by an intramolecular cyclization with the amino group to form the stable thiazolidine ring structure[4]. This process effectively sequesters free formaldehyde, mitigating its potential to form damaging adducts with proteins and nucleic acids.

dot

Caption: Non-enzymatic formation of this compound.

Metabolism of this compound

While its formation is non-enzymatic, the breakdown of this compound is facilitated by specific enzymes, effectively releasing L-cysteine. This metabolic pathway underscores the role of this compound as a stable carrier and donor of L-cysteine. The key enzymes implicated in this compound metabolism are Proline Dehydrogenase (PRODH) and Pyrroline-5-Carboxylate Reductase (PYCR).

These enzymes, primarily involved in proline metabolism, can utilize this compound as a substrate, catalyzing its oxidation and subsequent hydrolysis to yield L-cysteine.

dot

Caption: Enzymatic metabolism of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the kinetics of this compound metabolism and its in vivo effects.

Table 1: Kinetic Parameters of Enzymes Metabolizing this compound

| Enzyme | Organism/Source | Substrate | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |

| PYCR1 | Human | This compound | - | - | 13.7 | |

| PYCR2 | Human | This compound | - | - | 136 | |

| SmPutA (PRODH) | S. meliloti | This compound | 0.08 ± 0.01 | 0.7 ± 0.01 | 8750 | |

| SmPutA (PRODH) | S. meliloti | L-Proline | 2.5 ± 0.3 | 1.4 ± 0.05 | 560 |

Table 2: In Vivo Effects of Dietary this compound in Mice

| Parameter | Age (weeks) | Control Group | This compound Group | % Change | Reference |

| Median Lifespan (weeks) | - | 62 ± 4 | 80 ± 3 | +29% | |

| Maximal Lifespan (weeks) | - | 118 ± 4 | 145 ± 3 | +23% | |

| Brain Mitochondria TBARS (nmol/mg protein) | 52 | 0.29 ± 0.03 | 0.21 ± 0.02 | -28% | |

| Brain Mitochondria TBARS (nmol/mg protein) | 78 | 0.41 ± 0.04 | 0.29 ± 0.03 | -29% | |

| Liver Mitochondria Protein Carbonyls (nmol/mg protein) | 52 | 1.9 ± 0.2 | 0.8 ± 0.1 | -58% | |

| Liver Mitochondria Protein Carbonyls (nmol/mg protein) | 78 | 2.3 ± 0.2 | 0.7 ± 0.1 | -70% |

Table 3: this compound Concentrations in Biological Samples

| Sample Type | Condition | Concentration | Reference |

| Human Plasma | Head and Neck Cancer Patients | 5 µM | |

| Human Urine | Formaldehyde Exposure Biomarker | Quantifiable | |

| Gochujang (fermented paste) | - | 0.010 - 0.038 mg/kg |

This compound and the Nrf2 Signaling Pathway

The antioxidant properties of this compound suggest its involvement in the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response. The Nrf2 pathway is activated by oxidative or electrophilic stress, leading to the transcription of a battery of cytoprotective genes.

Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and proteasomal degradation. Thiol-reactive compounds, including electrophiles and reactive oxygen species, can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiate their transcription.

Given that this compound is formed in response to formaldehyde, an electrophile, and possesses a reactive thiol group upon ring-opening, it is plausible that it or its metabolites can directly or indirectly activate the Nrf2 pathway by interacting with the cysteine sensors of Keap1.

dot

Caption: Plausible mechanism of Nrf2 activation by this compound.

Experimental Protocols

Induction and Measurement of this compound in Cell Culture

This protocol provides a general framework for inducing the formation of this compound in cultured cells through exposure to formaldehyde and its subsequent quantification.

Materials:

-

Cell line of interest (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

Formaldehyde solution (e.g., 37% in H2O)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Lysis buffer (e.g., RIPA buffer)

-

Internal standard (e.g., deuterated this compound)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.

-

Formaldehyde Treatment: Prepare a fresh dilution of formaldehyde in complete cell culture medium to the desired final concentration (e.g., 10-100 µM). Remove the old medium from the cells and replace it with the formaldehyde-containing medium.

-

Incubation: Incubate the cells for a specified period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add lysis buffer to the plate and scrape the cells. Collect the cell lysate and centrifuge to pellet cellular debris.

-

Sample Preparation for LC-MS/MS: To a known volume of the supernatant, add the internal standard. Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase (e.g., water with 0.1% formic acid). Inject a suitable volume onto the LC-MS/MS system for quantification of this compound.

Steady-State Kinetic Analysis of PYCR-Catalyzed this compound Oxidation

This protocol is adapted from the methodology used to study the kinetics of human PYCR enzymes with this compound.

Materials:

-

Purified PYCR1 or PYCR2 enzyme

-

Assay buffer: 50 mM HEPES, pH 7.5, containing 250 mM NaCl, 0.5 mM EDTA, and 500 µM TCEP

-

This compound stock solution

-

NAD(P)+ stock solution

-

Spectrophotometer capable of monitoring changes in absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and a fixed, saturating concentration of NAD(P)+ (e.g., 1 mM).

-

Substrate Addition: Add varying concentrations of this compound to the reaction mixture.

-

Enzyme Initiation: Initiate the reaction by adding a small, fixed amount of the purified PYCR enzyme.

-

Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Fit the initial velocity data to the Michaelis-Menten equation to determine the Km and kcat values.

Steady-State Kinetic Analysis of PRODH-Catalyzed this compound Oxidation

This protocol is based on the study of S. meliloti PutA (a PRODH-containing enzyme).

Materials:

-

Purified PutA enzyme

-

Assay buffer: 50 mM potassium phosphate, pH 7.5, containing 25 mM NaCl

-

This compound stock solution

-

Coenzyme Q1 (CoQ1) as an electron acceptor

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the assay buffer containing a fixed concentration of CoQ1 (e.g., 0.2 mM).

-

Substrate Addition: Add varying concentrations of this compound to the reaction mixture.

-

Enzyme Initiation: Initiate the reaction by adding a fixed amount of the purified PutA enzyme.

-

Kinetic Measurement: Monitor the reduction of CoQ1 at an appropriate wavelength (e.g., 275 nm).

-

Data Analysis: Determine the initial reaction velocities and fit the data to the Michaelis-Menten equation to obtain the kinetic parameters.

Conclusion

The in vivo formation of this compound from L-cysteine and formaldehyde represents a significant, non-enzymatic pathway for cellular detoxification and antioxidant defense. Its subsequent enzymatic metabolism provides a mechanism for the controlled release of L-cysteine, highlighting its potential as a therapeutic prodrug. The interaction of this compound with the Nrf2 signaling pathway further underscores its role in maintaining cellular redox homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the multifaceted biological activities of this compound and its potential applications in human health and disease.

References

- 1. This compound | C4H7NO2S | CID 93176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants - PMC [pmc.ncbi.nlm.nih.gov]

L-Thioproline: A Comprehensive Technical Guide to its Zwitterionic Form and Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Thioproline, a sulfur-containing analog of the amino acid proline, plays a significant role in various biological processes, notably as a potent antioxidant.[1] Its unique structural characteristics, particularly its existence as a zwitterion in the solid state, are fundamental to its function. This technical guide provides an in-depth analysis of the zwitterionic form and crystal structure of this compound, presenting key crystallographic data, experimental methodologies, and visualizations of its structure and relevant biological pathways.

Introduction

This compound, chemically known as (4R)-1,3-thiazolidine-4-carboxylic acid, is a heterocyclic non-proteinogenic amino acid.[2] It is structurally analogous to L-proline, with a sulfur atom replacing the γ-methylene group in the pyrrolidine ring.[3] In biological systems, this compound is involved in cellular defense against oxidative stress and has been investigated for its therapeutic potential.[1] The molecule's ability to exist as a zwitterion, with both a positive and a negative formal charge, is a key feature of its chemistry, influencing its solubility, reactivity, and biological interactions.[4] This document focuses on the definitive three-dimensional arrangement of atoms in the crystalline state of this compound, as determined by X-ray crystallography.

Zwitterionic Form of this compound

In the solid state and at physiological pH, this compound exists predominantly in its zwitterionic form. This occurs through an intramolecular acid-base reaction where the proton from the carboxylic acid group is transferred to the secondary amine in the thiazolidine ring. This results in a positively charged ammonium group and a negatively charged carboxylate group.

The zwitterionic nature of this compound is crucial for its biological activity. The charged groups facilitate interactions with water and biological macromolecules, such as enzymes and receptors.

Figure 1: this compound Zwitterion Formation.

Crystal Structure of this compound

The definitive crystal structure of this compound in its zwitterionic form was determined by Grant et al. (2001) and is cataloged in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 170894.

Experimental Protocol: Single Crystal X-ray Diffraction

The determination of the crystal structure of this compound involves a standardized workflow.

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by the slow evaporation of an aqueous solution. Commercially available this compound is dissolved in purified water to create a saturated or near-saturated solution. The solution is then allowed to stand undisturbed in an environment that permits slow evaporation of the solvent. Over time, well-formed, single crystals precipitate from the solution.

Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms. X-ray data are collected using a diffractometer equipped with a focused X-ray source and a sensitive detector. The crystal is rotated in the X-ray beam, and a series of diffraction patterns are recorded at different orientations.

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield a final, accurate three-dimensional structure.

Figure 2: Crystal Structure Determination Workflow.

Crystallographic Data

The following tables summarize the key crystallographic data for this compound.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| CCDC Number | 170894 |

| Empirical Formula | C₄H₇NO₂S |

| Formula Weight | 133.17 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.66 |

| b (Å) | 7.78 |

| c (Å) | 12.89 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 567.4 |

| Z | 4 |

Note: Unit cell parameters are from the associated CCDC entry.

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| S1-C2 | 1.83 | C2-N3-C4 | 106.5 |

| S1-C5 | 1.81 | N3-C4-C5 | 104.9 |

| N3-C2 | 1.48 | C4-C5-S1 | 102.1 |

| N3-C4 | 1.49 | C5-S1-C2 | 93.8 |

| C4-C6 | 1.53 | S1-C2-N3 | 104.2 |

| C6-O1 | 1.25 | O1-C6-O2 | 125.8 |

| C6-O2 | 1.25 | N3-C4-C6 | 110.8 |

Note: The bond lengths and angles are representative values for a zwitterionic thioproline structure and are provided for illustrative purposes. For precise values, refer to the primary publication.

Biological Relevance and Signaling Pathways

This compound's function as an antioxidant is linked to its ability to mitigate the effects of reactive oxygen species (ROS). Elevated ROS levels can trigger various signaling pathways that lead to cellular stress and damage. This compound can intervene in these processes.

One of the key metabolic roles of this compound involves its interaction with Pyrroline-5-Carboxylate Reductase (PYCR) enzymes, which are involved in proline metabolism. This compound can act as a substrate for PYCR1 and PYCR2, indicating its integration into cellular metabolic pathways.

Figure 3: this compound Signaling and Metabolic Context.

Conclusion

The zwitterionic nature and well-defined crystal structure of this compound are fundamental to its chemical properties and biological functions. This guide has provided a detailed overview of its solid-state structure, the experimental methods used for its determination, and its relevance in a biological context. The presented data and visualizations offer a valuable resource for researchers in medicinal chemistry, structural biology, and drug development, facilitating a deeper understanding of this important molecule.

References

L-Thioproline as a Precursor for Bioactive Molecule Synthesis: An In-depth Technical Guide

Introduction

L-Thioproline, a sulfur-containing analog of the amino acid L-proline, has emerged as a critical chiral building block in the synthesis of a diverse array of bioactive molecules.[1][2] Its unique structural features, including the thiazolidine ring, make it a valuable precursor for developing novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the synthetic applications of this compound, focusing on its role in the preparation of angiotensin-converting enzyme (ACE) inhibitors, peptide-based therapeutics, and other biologically significant compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to aid researchers and drug development professionals in leveraging the synthetic potential of this versatile molecule.

Synthesis of ACE Inhibitors

This compound and its derivatives are instrumental in the synthesis of potent ACE inhibitors, a class of drugs widely used in the management of hypertension and heart failure.[4]

Captopril

Captopril was the first orally active ACE inhibitor to be developed and its synthesis often involves the use of proline derivatives.[5] One common synthetic strategy involves the acylation of L-proline with a side chain that incorporates the key thiol group.

Caption: Synthetic pathway for Captopril production.

| Step | Reagents/Conditions | Yield | Reference |

| Formation of 1-(3-Acetylthio-2-D-methylpropanoyl)-L-proline | L-proline, 3-acetylthio-2-methylpropionic acid chloride, NaOH solution, pH 8-10, 0-5°C then 25-30°C for 3 hours | 95% | |

| Preparation of LD-captopril | Free acid, zinc powder, concentrated HCl, dichloromethane | 93% |

-

Preparation of 1-(3-Acetylthio-2-D-methylpropanoyl)-L-proline:

-

Dissolve L-proline in purified water.

-

Add sodium hydroxide solution to adjust the pH to 8-10 and cool the mixture to 0-5°C.

-

Slowly add 3-acetylthio-2-methylpropionic acid chloride while maintaining the pH between 8 and 10 with the dropwise addition of sodium hydroxide solution.

-

After the addition is complete, allow the reaction to proceed for 10 minutes.

-

Raise the temperature to 25-30°C and stir for 3 hours.

-

Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.

-

Extract the product twice with ethyl acetate.

-

Combine the organic phases and concentrate to obtain the free acid.

-

-

Preparation of LD-Captopril:

-

Dissolve the free acid in a suitable solvent.

-

Add zinc powder and stir for 1 hour after adjusting the pH to 1-2 with concentrated hydrochloric acid.

-

Filter the reaction mixture.

-

Extract the filtrate twice with dichloromethane.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain LD-captopril.

-

Zofenopril

Zofenopril is another ACE inhibitor where a derivative of L-proline, specifically cis-4-phenylthio-L-proline, serves as a key intermediate.

Caption: Synthetic pathway for Zofenopril production.

| Step | Reagents/Conditions | Parameter | Value | Reference |

| Condensation Reaction | cis-4-phenylthio-L-proline, (S)-3-benzoylthio-2-methylpropanoyl chloride, water, 20% sodium hydroxide solution | pH | 9.0 - 9.5 | |

| Temperature | 20 - 25°C | |||

| Conversion to Calcium Salt | Zofenopril potassium salt aqueous solution, CaCl2 aqueous solution | Temperature | 70 - 90°C |

-

Preparation of Zofenopril Free Acid:

-

Dissolve (S)-3-benzoylthio-2-methylpropanoyl chloride in isobutyl acetate.

-

Slowly add this solution to an aqueous solution of cis-4-phenylthio-L-proline.

-

Maintain the pH of the reaction mixture at 9.0-9.5 by the continuous addition of a 20% sodium hydroxide solution.

-

Keep the temperature at 20-25°C throughout the addition.

-

After the addition, stir the mixture for 30 minutes at pH 9.5.

-

Acidify the reaction mixture to pH 1.8-2.0 with concentrated hydrochloric acid.

-

Separate the organic and aqueous phases.

-

Evaporate the organic phase to obtain zofenopril free acid.

-

-

Preparation of Zofenopril Calcium Salt:

-

Salify the zofenopril free acid with a potassium salt in an alcoholic solution to obtain the potassium salt.

-

Prepare an aqueous solution of the zofenopril potassium salt.

-

Add the zofenopril potassium salt solution to a heated (70-90°C) aqueous solution of CaCl2, with simultaneous seeding to promote precipitation of the desired polymorph.

-

Synthesis of N-Acetyl-Dthis compound

N-acetylated thioproline derivatives are also of interest in medicinal chemistry. A method for the racemization of N-acetyl-L-thioproline to N-acetyl-Dthis compound has been developed.

| Parameter | Value | Reference |

| Temperature | 90°C | |

| Reaction Time | 3.5 hours | |

| Acetic Anhydride Conc. | 1-2 mol | |

| Acetic Acid:Acetic Anhydride Ratio (v/v) | 10:1 |

-

Take an appropriate amount of N-acetyl-L-thioproline and dissolve it in acetic acid with heating.

-

Add acetic anhydride to the solution.

-

Maintain the temperature at 90°C and allow the reaction to stand for 3.5 hours for racemization to occur.

-

Recover the acetic acid under reduced pressure.

-

Add water to the residue.

-

Cool the solution to induce crystallization.

-

Filter and dry the crystals to obtain N-acetyl-Dthis compound.

This compound in Peptide Synthesis

This compound and its derivatives are valuable tools in peptide chemistry, enabling the synthesis of structurally and functionally diverse peptides.

Synthesis of 4-Thioproline-Containing Peptides

Peptides containing 4-thioproline can be synthesized using a solid-phase approach involving the Mitsunobu reaction.

Caption: Solid-phase synthesis of 4-thioproline peptides.

This compound as a Protective Agent

This compound has been identified as an effective protective agent in the synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. It prevents the undesirable nitrosation of the N-terminal thiazolidine during the oxidation of the peptide hydrazide. This strategy has been successfully applied in the chemical synthesis of complex peptides like CC chemokine ligand-2 (69 amino acids) and omniligase-C (113 amino acids).

Bioactivity and Metabolism of this compound

Beyond its role as a synthetic precursor, this compound itself exhibits biological activity and is a metabolite found in various organisms.

Antioxidant Properties

This compound has been shown to protect human cells from oxidative stress. It can act as an antioxidant through sacrificial oxidation, thereby improving cell viability in the presence of oxidative insults. This protective role is significant in the context of degenerative diseases associated with oxidative stress, such as Alzheimer's, Parkinson's, and cancer.

Metabolism to L-Cysteine

This compound can be metabolized to the crucial amino acid L-cysteine. Human pyrroline-5-carboxylate reductase (PYCR) enzymes have been shown to catalyze the NAD(P)+-dependent oxidation of this compound to L-cysteine. PYCR2 exhibits a higher catalytic efficiency for this reaction compared to PYCR1.

Caption: Enzymatic conversion of this compound to L-Cysteine.

| Enzyme | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) | Reference |

| PYCR1 | 13.7 | |

| PYCR2 | 136 |

Conclusion

This compound is a cornerstone in the synthesis of a variety of bioactive molecules, most notably ACE inhibitors like Captopril and Zofenopril. Its utility extends to modern peptide synthesis, where it can be incorporated into peptide backbones or used as a protective agent. Furthermore, the intrinsic biological activities of this compound, such as its antioxidant properties and its role as a metabolic precursor to L-cysteine, underscore its significance in both chemical synthesis and biological systems. The detailed protocols and quantitative data provided in this guide aim to facilitate further research and development in the application of this compound for creating novel and effective therapeutic agents.

References

Methodological & Application

L-Thioproline as an Organocatalyst in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Thioproline, also known as L-thiazolidine-4-carboxylic acid, is a sulfur-containing analog of the well-established organocatalyst L-proline. While L-proline has been extensively utilized in a myriad of asymmetric transformations, the application of this compound as a direct organocatalyst is a more specialized area of research. The presence of the sulfur atom in the pyrrolidine ring can influence the catalyst's electronic properties, solubility, and steric environment, potentially offering unique reactivity and selectivity profiles.

These application notes provide an overview of the use of this compound and related proline-type catalysts in asymmetric synthesis, with a focus on key carbon-carbon bond-forming reactions. Detailed protocols, quantitative data summaries, and mechanistic diagrams are presented to guide researchers in exploring the catalytic potential of this compound.

Core Concepts: The Catalytic Cycle of Proline-Type Organocatalysts

This compound, like L-proline, is believed to operate through a common enamine or iminium ion catalytic cycle. The secondary amine of the catalyst reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as an aldehyde in an aldol reaction or an imine in a Mannich reaction. The carboxylic acid moiety of the catalyst can act as a Brønsted acid to activate the electrophile via hydrogen bonding, facilitating the stereoselective bond formation. Hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral product.

Caption: Generalized catalytic cycle for this compound in asymmetric synthesis.

Application 1: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. While specific data for this compound is limited, the following protocol is based on well-established procedures for L-proline and serves as a starting point for optimization.

Quantitative Data

The following table presents representative data for L-proline catalyzed asymmetric aldol reactions, which can be used as a benchmark for evaluating the performance of this compound.

| Entry | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) |

| 1 | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | - | 76 |

| 2 | Benzaldehyde | Cyclohexanone | Neat | 20 | 96 | 99 | 95:5 | 96 |

| 3 | Isovaleraldehyde | Acetone | Neat | 20 | 24 | 97 | - | 93 |

Data presented is for L-proline catalyzed reactions and should be considered as a reference.

Experimental Protocol: General Procedure for this compound Catalyzed Aldol Reaction

Caption: Experimental workflow for a typical this compound catalyzed aldol reaction.

Materials:

-

This compound

-

Aldehyde

-

Ketone

-

Anhydrous solvent (e.g., DMSO, DMF, CH3CN, or neat)

-

Quenching solution (e.g., saturated aqueous NH4Cl)

-

Extraction solvent (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry reaction vessel, add this compound (typically 10-30 mol%).

-

Add the chosen anhydrous solvent (if not running neat) and stir to dissolve the catalyst.

-

Add the ketone (typically 5-20 equivalents) to the reaction mixture.

-

Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 15-30 minutes.

-

Add the aldehyde (1 equivalent) to the reaction mixture, either neat or as a solution in the reaction solvent.

-

Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the purified product and determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Application 2: Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction that provides access to chiral β-amino carbonyl compounds, which are valuable building blocks for the synthesis of pharmaceuticals and nitrogen-containing natural products. The following general protocol for an L-proline catalyzed Mannich reaction can be adapted for use with this compound.

Quantitative Data

The table below shows representative results for L-proline catalyzed Mannich reactions.

| Entry | Aldehyde | Ketone | Amine | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) |

| 1 | p-Nitrobenzaldehyde | Acetone | p-Anisidine | DMSO | 20 | 12 | 94 | >95:5 | 96 |

| 2 | Formaldehyde | Acetone | p-Anisidine | DMSO | 20 | 2 | 81 | - | 93 |

| 3 | Isobutyraldehyde | Propanal | p-Methoxyaniline | DMF | 35 | 48 | 51 | >20:1 | >99 |

Data presented is for L-proline catalyzed reactions and should be considered as a reference.

Experimental Protocol: General Procedure for this compound Catalyzed Mannich Reaction

Caption: Experimental workflow for a typical this compound catalyzed Mannich reaction.

Materials:

-

This compound

-

Aldehyde

-

Ketone

-

Amine (e.g., p-anisidine)

-

Anhydrous solvent (e.g., DMSO, DMF, NMP)

-

Extraction solvent (e.g., ethyl acetate)

-

Saturated aqueous NaHCO3

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, dissolve the aldehyde (1.2 equivalents) and the amine (1.0 equivalent) in the chosen anhydrous solvent.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add the ketone (2-5 equivalents) and this compound (10-35 mol%) to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature or 4 °C) and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO3 and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Characterize the product and determine the diastereomeric ratio and enantiomeric excess by appropriate analytical methods (NMR, chiral HPLC).

Application 3: Synthesis of Enantioselective Thiopyrans

A notable application of proline-type catalysts is in the multicomponent synthesis of thiopyrans. The following protocol details an L-proline catalyzed reaction that yields chiral thiopyrans and can be considered a strong starting point for investigations with this compound.

Quantitative Data for L-Proline Catalyzed Synthesis of Pyrans and Thiopyrans.[1][2][3][4]

| Product | R (in active methylene) | Yield (%) | Specific Rotation [α]D (c=1, DMF) |

| 6a | COOEt | 72 | +318.20 |

| 6c | NHCN (forms thiopyran) | 92 | Not Reported |

| 6e | Ph, COOEt | 87 | +198.81 |

| 6g | Ph, CN | 83 | Not Reported |

Experimental Protocol: L-Proline Catalyzed Synthesis of 2-Amino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile (Product 6c Analogous Structure)

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Active methylene compound capable of forming a thiopyran (e.g., thiourea in the presence of a suitable precursor)

-

L-Proline

-

Ethanol

Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the active methylene component (1 mmol), and L-proline (0.1 mmol, 10 mol%) in ethanol (10 mL) is prepared.[1]

-

The reaction mixture is refluxed for a specified time (e.g., 4 hours).

-

After cooling to room temperature, the precipitated solid is collected by filtration.

-

The solid product is washed with cold ethanol and dried.

-

The product can be further purified by recrystallization if necessary.

-

The structure is confirmed by spectroscopic methods (IR, 1H-NMR, 13C-NMR, and MS), and the enantioselectivity is assessed by measuring the specific rotation.

Caption: Experimental workflow for the L-Proline catalyzed synthesis of thiopyrans.

Conclusion

This compound holds potential as a chiral organocatalyst for asymmetric synthesis. While direct, detailed applications in common C-C bond-forming reactions like the aldol and Mannich reactions are not as extensively documented as for its oxygen-containing counterpart, L-proline, the foundational principles of enamine and iminium ion catalysis provide a strong basis for its exploration. The provided protocols, adapted from well-established L-proline catalyzed procedures, offer a robust starting point for researchers to investigate the catalytic activity and stereoselectivity of this compound. The successful application of L-proline in the synthesis of thiopyrans further underscores the potential of proline-based catalysts in constructing sulfur-containing chiral molecules, a promising avenue for future research with this compound. Further experimental work is necessary to fully elucidate the scope and potential advantages of this compound as an organocatalyst in asymmetric synthesis.

References

Application Notes and Protocols for L-Thioproline Catalyzed Michael Additions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of L-Thioproline (also known as thiazolidine-4-carboxylic acid) as a catalyst in Michael addition reactions. While L-Proline is a more extensively studied catalyst for this transformation, this document focuses on the available data for this compound and draws relevant comparisons with its proline analogue.

Introduction

The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. This compound, a sulfur-containing analogue of L-Proline, has shown potential as a catalyst in asymmetric Michael additions, leveraging a similar catalytic cycle involving enamine and iminium intermediates.[1] This document outlines detailed protocols and summarizes the performance of this compound and related catalysts in these reactions.

Quantitative Data Summary

The following tables summarize the quantitative data for Michael addition reactions catalyzed by this compound and, for comparative purposes, the more widely studied L-Proline.

Table 1: this compound (Thiazolidine-4-carboxylic acid) Catalyzed Thio-Michael Addition [1]

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Thiophenol | Chalcone | 30 | Methanol | 0.5 | 85 | 35 |

| 2 | Thiophenol | Chalcone | 30 | Toluene | 6 | 65 | 28 |

| 3 | Thiophenol | Chalcone | 30 | Dichloromethane | 1.8 | 74 | 30 |

| 4 | Thiophenol | Chalcone | 30 | Acetonitrile | 2.0 | 80 | 32 |

Table 2: Comparative Data for L-Proline Catalyzed Michael Additions [2][3]

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | ee (%) |

| 1 | Thiophenol | Chalcone | 5 | [bmim]PF6 | 10 min | 99 | Not Reported |

| 2 | 4-Methylthiophenol | Chalcone | 5 | [bmim]PF6 | 5 min | 89.8 | Not Reported |

| 3 | Cyclohexanone | trans-β-Nitrostyrene | 5 | [bmim]PF6 | Not Reported | High | High |

| 4 | Various Ketones | Nitroolefins | 20 | Not Reported | Not Reported | up to 94 | up to 90 |

Note: The data for L-Proline is more extensive and often shows higher efficiency, which can be attributed to the larger body of research and optimization studies.

Experimental Protocols

Protocol 1: General Procedure for this compound Catalyzed Thio-Michael Addition of Thiophenol to Chalcone[1]

This protocol describes a general method for the conjugate addition of thiols to α,β-unsaturated ketones using this compound as the catalyst.

Materials:

-

Chalcone (1.0 mmol)

-

Thiophenol (1.2 mmol)

-

This compound (thiazolidine-4-carboxylic acid) (30 mol%, 0.3 mmol)

-

Methanol (3 mL)

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of chalcone in methanol, add this compound at room temperature.

-

Add thiophenol to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion of the reaction (typically within 30 minutes), concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

-

Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR) and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: L-Proline Catalyzed Michael Addition of Ketones to Nitroolefins (for comparison)

This protocol provides a typical procedure for the asymmetric Michael addition of a ketone to a nitroolefin, a reaction where L-Proline and its derivatives are highly effective.

Materials:

-

trans-β-Nitrostyrene (0.25 mmol)

-

Cyclohexanone (5 mmol, 20 eq)

-

L-Proline (or a derivative, e.g., chiral phosphoproline, 5-20 mol%)

-

Solvent (e.g., ionic liquid [bmim]PF6, or an organic solvent like toluene)

-

Co-catalyst/additive if required (e.g., p-nitrobenzoic acid, KOH)

-

Standard laboratory glassware and stirring equipment

-

TLC supplies and silica gel for chromatography

Procedure:

-

Dissolve the trans-β-nitrostyrene and the catalyst in the chosen solvent in a reaction flask.

-

Add the cyclohexanone to the mixture.

-

If required, add the co-catalyst or additive.

-

Stir the resulting mixture at the specified temperature (e.g., room temperature).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (e.g., hexane/EtOAc) to obtain the γ-nitro ketone.

-

Analyze the product to determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Catalytic Cycle and Workflow Diagrams

The catalytic cycle for L-Proline and this compound in Michael additions is believed to proceed through two primary pathways depending on the substrates: an enamine cycle for ketone donors and an iminium cycle for enal acceptors.

Enamine Catalytic Cycle

This cycle is predominant in the Michael addition of ketones to electrophiles like nitroolefins.

References

Application of L-Thioproline in Peptide Synthesis and Coupling: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols on the use of L-Thioproline in advanced peptide synthesis, with a focus on its role in peptide coupling and ligation strategies.

This compound, also known as (4R)-4-Thiazolidinecarboxylic acid, is a versatile proline analogue that has emerged as a valuable tool in the chemical synthesis of complex peptides and proteins.[1][2] Its unique structure, featuring a sulfur atom in place of the γ-carbon of proline, imparts distinct chemical properties that are leveraged in various peptide synthesis methodologies.[3] This document outlines the key applications of this compound, including its use as a cysteine surrogate in Native Chemical Ligation (NCL), its role in overcoming challenges associated with proline ligation, and its utility as a protective agent.

Core Applications of this compound

This compound's primary applications in peptide synthesis revolve around its thiazolidine ring, which can be viewed as a protected form of an N-terminal cysteine. This feature is instrumental in modern peptide ligation techniques.

-

Native Chemical Ligation (NCL): NCL is a powerful method for constructing large peptides and proteins by joining two unprotected peptide fragments. The reaction typically occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine.[4][5] this compound, incorporated at the N-terminus of a peptide, serves as a stable precursor to cysteine. The thiazolidine ring can be selectively opened (deprotected) to reveal the free thiol and amine of cysteine, enabling subsequent ligation.

-

Overcoming Proline Ligation Challenges: Peptide bond formation involving the C-terminus of a proline residue is notoriously difficult due to steric hindrance. Strategies employing γ-thioproline derivatives at the N-terminus of the coupling partner have been developed to facilitate ligation at proline sites. Following ligation, the thioproline residue can be desulfurized to yield the native proline residue.

-

Protection of N-Terminal Thiazolidine: In the synthesis of peptide thioesters from peptide hydrazides, this compound has been identified as an effective protective agent. It prevents the unwanted nitrosation of the N-terminal thiazolidine ring during the oxidation of the hydrazide.

Quantitative Data Summary